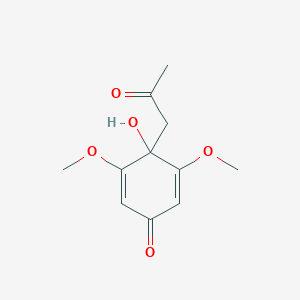

2,6-Dimethoxy-1-acetonylquinol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3,5-dimethoxy-4-(2-oxopropyl)cyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-7(12)6-11(14)9(15-2)4-8(13)5-10(11)16-3/h4-5,14H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNCHTPRXWQOIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1(C(=CC(=O)C=C1OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287197 | |

| Record name | MLS002667287 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2215-96-5 | |

| Record name | MLS002667287 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002667287 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling 2,6-Dimethoxy-1-acetonylquinol: A Technical Guide to its Natural Origins and Isolation

For Immediate Release

This technical guide provides a comprehensive overview of 2,6-Dimethoxy-1-acetonylquinol, a quinol derivative of interest to researchers, scientists, and drug development professionals. This document details its known natural sources, provides a detailed methodology for its isolation, and presents its spectroscopic data for characterization. Due to the limited availability of information on this specific compound, this guide also includes comparative data on the more widely studied, structurally related compound, 2,6-dimethoxy-1,4-benzoquinone (B191094).

Natural Sources of this compound

To date, this compound (CAS No. 2215-96-5) has been identified in two primary plant sources:

-

Ailanthus altissima (Tree of Heaven): The bark of this invasive tree species is a known source of the compound.[1]

-

Grewia bilamellata : This plant, utilized in traditional medicine, has been shown to contain this compound in its leaves, twigs, and stems.[1]

Isolation Protocol: Bioassay-Guided Fractionation from Grewia bilamellata

The isolation of this compound from Grewia bilamellata has been achieved through a bioassay-guided fractionation approach, targeting antimalarial activity. While specific quantitative yields are not extensively reported in the available literature, the following protocol outlines the general methodology.

Extraction

-

Plant Material Preparation: Dried and powdered leaves, twigs, and stems of Grewia bilamellata are used as the starting material.

-

Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent. While the specific solvent system for the initial extraction of this compound is not detailed in the primary literature, a common approach for similar compounds involves sequential extraction with solvents of increasing polarity, such as hexane (B92381), ethyl acetate (B1210297), and methanol.

Chromatographic Separation

A multi-step chromatographic process is employed to isolate the target compound from the crude extract.

-

Initial Fractionation: The crude extract is typically subjected to an initial separation using column chromatography over silica (B1680970) gel. A solvent gradient system is used for elution, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of hexane and ethyl acetate could be employed.

-

Bioassay-Guided Selection: Fractions are collected and screened for biological activity (in this case, antimalarial activity) to identify the fractions containing the compound of interest.

-

Further Purification: The active fractions are then subjected to further rounds of purification using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until a pure compound is obtained.

The following diagram illustrates a generalized workflow for the isolation of this compound.

Spectroscopic Data for this compound

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following table summarizes the key spectroscopic data.

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 6.57 (s, 2H), 3.84 (s, 6H), 3.69 (s, 2H), 2.19 (s, 3H) |

| ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | 206.9, 147.8, 134.8, 105.9, 70.1, 56.4, 52.1, 31.8 |

| High-Resolution Mass Spectrometry (HRMS) | m/z 226.0841 [M]⁺ (Calculated for C₁₁H₁₄O₅, 226.0841) |

Comparative Compound: 2,6-Dimethoxy-1,4-benzoquinone

Given the limited detailed protocols for this compound, a brief overview of the isolation of the closely related and more extensively studied 2,6-dimethoxy-1,4-benzoquinone is provided for comparative purposes.

Natural Sources of 2,6-Dimethoxy-1,4-benzoquinone

This compound is found in a wider range of natural sources, including:

-

Flacourtia jangomas

-

Iris milesii

-

Diospyros eriantha

-

Fermented Wheat Germ Extract

-

Rauwolfia vomitoria

-

Vitis coignetiae (Crimson Glory Vine)

Generalized Isolation Protocol for 2,6-Dimethoxy-1,4-benzoquinone

The isolation of 2,6-dimethoxy-1,4-benzoquinone often follows a similar path to its acetonylquinol counterpart, with variations in the specific solvents and chromatographic conditions depending on the source material.

The following diagram illustrates a typical experimental workflow for its isolation.

Conclusion

This technical guide consolidates the currently available information on the natural sources and isolation of this compound. While the compound has been successfully isolated, detailed experimental protocols and quantitative data remain scarce in the public domain. Further research is warranted to fully characterize its distribution in nature and to optimize its isolation for potential applications in drug discovery and development. The provided information on the related compound, 2,6-dimethoxy-1,4-benzoquinone, offers a valuable comparative framework for researchers in the field.

References

In-depth Technical Guide on the Core Mechanism of Action of 2,6-Dimethoxy-1-acetonylquinol

A Note to the Reader: Scientific inquiry into the precise molecular mechanisms of all natural compounds is an ongoing process. While 2,6-Dimethoxy-1-acetonylquinol has been identified and isolated, the available body of research on its specific mechanism of action is limited. This guide synthesizes the current understanding and, where direct evidence is unavailable, draws parallels to the more extensively studied and structurally related compound, 2,6-Dimethoxy-1,4-benzoquinone (DMBQ), to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Overview of this compound

This compound is a natural product that has been isolated from plant sources. Its biological activity has been primarily characterized in the context of infectious diseases.

Primary Known Biological Activity: Antimalarial Effects

The principal reported biological activity of this compound is its in vitro efficacy against the malaria parasite, Plasmodium falciparum.[1] Bioassay-guided fractionation of plant extracts has identified this compound as one of the active constituents responsible for antimalarial properties.[1] However, the specific molecular targets and signaling pathways within the parasite that are disrupted by this compound have not been elucidated in detail in publicly available literature. It is also noted to be largely non-cytotoxic to human cell lines, suggesting a degree of selectivity for the parasite.[1]

Postulated Mechanism of Action: Insights from 2,6-Dimethoxy-1,4-benzoquinone (DMBQ)

Due to the limited specific data on this compound, we will explore the well-documented mechanisms of the closely related compound, 2,6-Dimethoxy-1,4-benzoquinone (DMBQ). It is plausible that this compound shares some mechanistic characteristics with DMBQ owing to their structural similarities.

Modulation of the AKT/mTOR Signaling Pathway

A significant body of research on DMBQ has demonstrated its role in promoting skeletal muscle mass and function through the activation of the AKT/mTOR signaling pathway.[2] This pathway is a central regulator of cell growth, proliferation, and protein synthesis.

Experimental Evidence for DMBQ's Effect on AKT/mTOR:

-

Increased Myotube Size and Myosin Heavy Chain (MHC) Expression: In vitro studies using C2C12 myoblasts showed that DMBQ treatment significantly increased the size of myotubes and the expression of MHC, a key protein in muscle contraction.[2]

-

Phosphorylation of AKT and S6K: DMBQ was found to increase the phosphorylation of protein kinase B (AKT) and p70 ribosomal protein S6 kinase (S6K), both of which are key downstream effectors in the mTOR pathway.[2]

-

Inhibition by PI3K Inhibitor: The effects of DMBQ on AKT and S6K phosphorylation were abolished by the phosphoinositide 3-kinase (PI3K) inhibitor LY294002, confirming that DMBQ acts upstream of or at the level of PI3K/AKT.[2]

Proposed Signaling Pathway:

Caption: DMBQ-mediated activation of the AKT/mTOR signaling pathway.

Enhancement of Mitochondrial Function

In addition to its effects on protein synthesis, DMBQ has been shown to improve mitochondrial biogenesis and respiratory capacity.[2]

Experimental Evidence:

-

Increased PGC-1α Expression: DMBQ treatment in C2C12 cells led to an increase in the protein levels of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[2]

-

Improved Mitochondrial Respiration: Functional assays revealed that DMBQ significantly increased maximal respiration and spare respiratory capacity in C2C12 cells.[2]

Logical Relationship Diagram:

Caption: DMBQ's impact on mitochondrial biogenesis and function.

Antineoplastic and Immune-Enhancing Activities

DMBQ has also been investigated for its potential as an anti-cancer agent. Its mechanism in this context appears to be multifaceted, involving the inhibition of cancer cell metabolism and enhancement of the host immune response.

-

Inhibition of Anaerobic Glycolysis: DMBQ is reported to inhibit anaerobic glycolysis, a metabolic pathway that is often upregulated in cancer cells (the Warburg effect). This inhibition can lead to cellular metabolic stress and apoptosis.

-

Induction of Apoptosis: By disrupting cellular metabolism, DMBQ can trigger programmed cell death in cancer cells.

-

Immune Enhancement: DMBQ has been shown to exert immune-enhancing effects by increasing the activity of natural killer (NK) cells and T-cells against cancer cells.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies on DMBQ, which may provide a basis for designing future experiments with this compound.

| Parameter | Cell/Animal Model | Treatment | Result | Reference |

| Myotube Diameter | C2C12 cells | DMBQ (various concentrations) | Statistically significant increase | [2] |

| Myosin Heavy Chain (MHC) Protein Expression | C2C12 cells | DMBQ | Statistically significant increase | [2] |

| p-AKT/AKT Ratio | C2C12 cells | DMBQ | Statistically significant increase | [2] |

| p-S6K/S6K Ratio | C2C12 cells | DMBQ | Statistically significant increase | [2] |

| PGC-1α Protein Expression | C2C12 cells | DMBQ | Statistically significant increase | [2] |

| Maximal Respiration | C2C12 cells | DMBQ | Statistically significant increase | [2] |

| Spare Respiratory Capacity | C2C12 cells | DMBQ | Statistically significant increase | [2] |

| Skeletal Muscle Weight | C57BL/6 mice | DMBQ-containing diet for 7 weeks | Statistically significant increase | [2] |

| Skeletal Muscle Fiber Size | C57BL/6 mice | DMBQ-containing diet for 7 weeks | Statistically significant increase | [2] |

Experimental Protocols

The following are summaries of experimental protocols used in the study of DMBQ's mechanism of action, which can be adapted for the investigation of this compound.

Cell Culture and Differentiation

-

Cell Line: C2C12 mouse myoblast cell line.

-

Growth Medium: Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Differentiation: To induce myogenic differentiation, confluent C2C12 cells are switched to a differentiation medium (DMEM with 2% horse serum and 1% penicillin-streptomycin). The compound of interest (e.g., DMBQ) is added at various concentrations for a period of 4 days.

Western Blotting

-

Purpose: To quantify the expression and phosphorylation of key proteins in signaling pathways.

-

Protocol:

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% skim milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated with primary antibodies against target proteins (e.g., total AKT, phospho-AKT, total S6K, phospho-S6K, MHC, PGC-1α, and a loading control like GAPDH) overnight at 4°C.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Experimental Workflow for Western Blotting:

Caption: Standard workflow for Western blot analysis.

Mitochondrial Respiration Assay

-

Instrument: Seahorse XF Analyzer.

-

Protocol:

-

C2C12 cells are seeded in a Seahorse XF cell culture microplate.

-

After treatment with the compound, the medium is replaced with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.

-

The plate is incubated in a CO2-free incubator before the assay.

-

The Seahorse XF Cell Mito Stress Test is performed by sequential injections of oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.

-

Oxygen consumption rate (OCR) is measured to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

Future Directions for this compound Research

To fully elucidate the mechanism of action of this compound, future research should focus on:

-

Target Identification in P. falciparum: Utilizing techniques such as affinity chromatography, pull-down assays, or thermal shift assays to identify the molecular targets of the compound within the parasite.

-

Transcriptomic and Proteomic Analyses: Performing RNA-sequencing and mass spectrometry-based proteomics on parasites treated with this compound to identify perturbed pathways.

-

Comparative Mechanistic Studies with DMBQ: Directly comparing the effects of this compound and DMBQ on signaling pathways such as AKT/mTOR and on mitochondrial function in various cell types to identify shared and distinct mechanisms.

-

In Vivo Efficacy Studies: Evaluating the antimalarial efficacy of this compound in animal models of malaria.

Conclusion

While the current scientific literature on the specific mechanism of action of this compound is in its nascent stages, its confirmed antimalarial activity marks it as a compound of interest for further investigation. The extensive research on the structurally similar compound, 2,6-Dimethoxy-1,4-benzoquinone, provides a valuable framework and plausible hypotheses for the potential mechanisms of this compound, particularly concerning the modulation of key cellular signaling pathways like AKT/mTOR and the enhancement of mitochondrial function. The experimental protocols and data presented for DMBQ offer a clear roadmap for future studies aimed at fully characterizing the therapeutic potential and molecular workings of this compound.

References

Spectroscopic Profile of 2,6-Dimethoxy-1-acetonylquinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2,6-Dimethoxy-1-acetonylquinol, a naturally occurring compound with noted antimalarial properties. The information presented herein is crucial for the identification, characterization, and further development of this compound for potential therapeutic applications. All data is sourced from the peer-reviewed publication, "Antimalarial compounds from Grewia bilamellata" published in the Journal of Natural Products in 2006.

Spectroscopic Data Summary

The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 6.48 | s | 2H | H-3, H-5 | |

| 4.14 | s | 2H | H-1' | |

| 3.84 | s | 6H | 2,6-OCH₃ | |

| 2.18 | s | 3H | H-3' |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 206.5 | C-2' |

| 152.8 | C-2, C-6 |

| 136.2 | C-4 |

| 126.1 | C-1 |

| 108.2 | C-3, C-5 |

| 56.4 | 2,6-OCH₃ |

| 51.9 | C-1' |

| 29.8 | C-3' |

Infrared (IR) and Mass Spectrometry (MS) Data

Table 3: IR and MS Spectroscopic Data

| Spectroscopic Method | Key Peaks/Signals |

| IR (KBr, cm⁻¹) | 3450 (O-H), 1710 (C=O), 1610, 1500 (aromatic C=C) |

| EIMS (m/z) | 226 [M]⁺, 183, 169, 155 |

Experimental Protocols

The spectroscopic data presented above were obtained using standard laboratory techniques as detailed in the source publication.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The infrared spectrum was obtained using a potassium bromide (KBr) pellet method on a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EIMS) was performed on a mass spectrometer to determine the molecular weight and fragmentation pattern of the compound.

Isolation and Characterization Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic identification of this compound from its natural source, Grewia bilamellata.

This guide provides foundational spectroscopic information for this compound, which is essential for researchers engaged in natural product chemistry, drug discovery, and medicinal chemistry. The detailed data and protocols will aid in the unambiguous identification of this compound and serve as a basis for further investigation into its biological activities and potential for therapeutic development.

In Vitro Antimalarial Activity of 2,6-Dimethoxy-1-acetonylquinol Against Plasmodium falciparum: A Review of Available Data

A comprehensive review of scientific literature reveals a significant gap in the publicly available data regarding the in vitro antimalarial activity of the specific compound 2,6-Dimethoxy-1-acetonylquinol against Plasmodium falciparum. Despite extensive searches for this compound and structurally related quinol derivatives, no dedicated studies detailing its efficacy, mechanism of action, or specific experimental protocols for its evaluation against the malaria parasite could be identified.

While the broader class of quinoline (B57606) and quinone derivatives has been a cornerstone of antimalarial drug discovery, with many compounds exhibiting significant activity against P. falciparum, information on this compound remains elusive.[1][2][3] This suggests that the compound may not have been a primary focus of antimalarial research to date, or that any existing studies have not been published in accessible scientific literature.

A general review of antimalarial compounds mentions "acetonylquinol" as possessing antimalarial activity, with IC50 values against P. falciparum D6 and W2 clones in the range of 5.5–42.2 µM.[4] However, this information does not specify the 2,6-dimethoxy substitution pattern and lacks the detailed experimental data necessary for a thorough technical analysis.

Due to the absence of specific quantitative data, experimental protocols, and defined signaling pathways or mechanisms of action for this compound, it is not possible to construct the requested in-depth technical guide, including data tables and visualizations.

Further research and publication in peer-reviewed journals are necessary to elucidate the potential of this compound as an antimalarial agent. Should such data become available, a comprehensive technical guide could be developed.

References

- 1. Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A simple quinoline salt derivative is active in vitro against Plasmodiumfalciparum asexual blood stages and inhibits the development of cerebral malaria in murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Unveiling the Therapeutic Potential of 2,6-Dimethoxy-1-acetonylquinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of 2,6-Dimethoxy-1-acetonylquinol, a quinol derivative isolated from the plant Grewia bilamellata. The primary focus of this document is to consolidate the available preclinical data on its therapeutic effects, with a specific emphasis on its antiplasmodial activity. Detailed experimental methodologies and quantitative data are presented to facilitate further research and development efforts.

Core Therapeutic Activity: Antimalarial Potential

The principal therapeutic effect identified for this compound is its in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. Research has demonstrated its ability to inhibit the growth of both chloroquine-sensitive and chloroquine-resistant strains of the parasite.

Quantitative Data on Antimalarial and Cytotoxic Activity

The in vitro efficacy of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC₅₀) against two distinct strains of P. falciparum. Furthermore, its cytotoxic effect on a human cancer cell line was assessed to establish a preliminary safety profile.

| Compound | Organism/Cell Line | Strain/Type | Activity Metric | Value (µM) | Reference |

| This compound | Plasmodium falciparum | D6 (chloroquine-sensitive) | IC₅₀ | 42.2 | [1] |

| This compound | Plasmodium falciparum | W2 (chloroquine-resistant) | IC₅₀ | 21.4 | [1] |

| This compound | Human oral epidermoid carcinoma | KB cell line | ED₅₀ | > 20 | [1] |

Experimental Protocols

While the precise, detailed protocols from the original study by Ma et al. (2006) are not fully available, this section outlines representative experimental methodologies for the key assays used to determine the antimalarial and cytotoxic activities of this compound. These protocols are based on standard and widely accepted practices in the field.

In Vitro Antimalarial Susceptibility Testing: [³H]-Hypoxanthine Incorporation Assay

This assay is a gold standard for assessing the in vitro susceptibility of P. falciparum to antimalarial compounds. It measures the incorporation of radiolabeled hypoxanthine (B114508) into the parasite's DNA, which serves as an indicator of parasite growth and replication.

1. Parasite Culture:

-

Asynchronous cultures of P. falciparum strains (e.g., D6 and W2) are maintained in human erythrocytes (O+ blood type) at a 5% hematocrit in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃.

-

Cultures are incubated at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).

2. Drug Preparation:

-

A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO).

-

Serial dilutions of the compound are prepared in culture medium to achieve the desired final concentrations for the assay.

3. Assay Procedure:

-

In a 96-well microtiter plate, 100 µL of the parasitized erythrocyte suspension (1% parasitemia, 2.5% hematocrit) is added to each well.

-

100 µL of the diluted compound solutions are added to the respective wells. Control wells containing no drug and wells with a known antimalarial drug (e.g., chloroquine) are included.

-

The plate is incubated for 24 hours under the standard culture conditions.

-

Following the initial incubation, 0.5 µCi of [³H]-hypoxanthine is added to each well.

-

The plate is incubated for an additional 18-24 hours.

4. Data Analysis:

-

The assay is terminated by harvesting the contents of each well onto glass fiber filters using a cell harvester.

-

The filters are washed to remove unincorporated radiolabel.

-

The radioactivity on the filters is measured using a liquid scintillation counter.

-

The results are expressed as a percentage of the untreated control, and the IC₅₀ value is determined by non-linear regression analysis of the dose-response curve.

Cytotoxicity Assay: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a widely used method for cytotoxicity screening of chemical compounds.

1. Cell Culture:

-

Human oral epidermoid carcinoma (KB) cells are maintained in an appropriate culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Cells are cultured at 37°C in a humidified atmosphere with 5% CO₂.

2. Assay Procedure:

-

Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to attach overnight.

-

The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells with no compound are also included.

-

The plates are incubated for 48-72 hours.

-

After the incubation period, the cells are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

The plates are washed with water and air-dried.

-

The fixed cells are stained with 0.4% (w/v) sulforhodamine B in 1% acetic acid for 30 minutes at room temperature.

-

Unbound dye is removed by washing with 1% acetic acid.

-

The plates are air-dried, and the protein-bound dye is solubilized with 10 mM Tris base solution.

3. Data Analysis:

-

The absorbance is measured at 510 nm using a microplate reader.

-

The results are expressed as a percentage of the untreated control, and the half-maximal effective concentration (ED₅₀) is calculated from the dose-response curve.

Visualized Workflows and Relationships

To provide a clearer understanding of the experimental processes and the logical flow of the research, the following diagrams have been generated using Graphviz.

Concluding Remarks and Future Directions

The available data indicate that this compound exhibits moderate in vitro activity against Plasmodium falciparum, including a chloroquine-resistant strain, with minimal cytotoxicity to a human cell line. This positions the compound as a potential starting point for the development of novel antimalarial agents. However, the current body of research is limited. To fully elucidate its therapeutic potential, further studies are warranted, including:

-

Mechanism of Action Studies: Investigating the specific biochemical pathways in P. falciparum that are inhibited by this compound.

-

In Vivo Efficacy and Pharmacokinetics: Evaluating the compound's efficacy, safety, and pharmacokinetic profile in animal models of malaria.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to identify modifications that could enhance its potency and selectivity.

-

Broader Therapeutic Screening: Investigating other potential therapeutic effects, such as anti-inflammatory, antioxidant, or anticancer activities, given the diverse biological activities often associated with quinol derivatives.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this compound. The provided data and methodologies offer a framework for designing and executing further investigations into this intriguing natural product.

References

An In-Depth Technical Guide on 2,6-Dimethoxy-1-acetonylquinol (C11H14O5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific knowledge on 2,6-Dimethoxy-1-acetonylquinol, a natural product with the molecular formula C11H14O5. The primary focus of this document is to consolidate the available data on its chemical properties, biological activities, and the methodologies used for its study. To date, the known biological activity of this compound is its in vitro antimalarial properties against Plasmodium falciparum.[1][2] This guide is intended to serve as a foundational resource for researchers interested in the further exploration and development of this molecule. It is important to note that research on this specific quinol is limited, and this document reflects the entirety of the currently accessible scientific literature.

Chemical and Physical Properties

This compound is a quinol derivative that has been isolated from a natural source. Its fundamental chemical and physical properties, as available in the public domain, are summarized below.

| Property | Value | Source |

| Molecular Formula | C11H14O5 | MedChemExpress |

| Molecular Weight | 226.23 g/mol | MedChemExpress |

| CAS Number | 2215-96-5 | MedChemExpress |

| Appearance | Not specified in available literature. | - |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone. | ChemFaces |

| Spectroscopic Data (¹H NMR, ¹³C NMR, MS) | Specific data not available in the reviewed literature. | - |

Note: The lack of publicly available spectroscopic data highlights a significant gap in the characterization of this molecule.

Biological Activity

The only reported biological activity of this compound is its effect against the malaria parasite Plasmodium falciparum and its low cytotoxicity against a human cancer cell line.[1][2]

| Biological Target | Assay Type | Cell Line / Strain | Observed Effect | Cytotoxicity | Reference |

| Plasmodium falciparum | In vitro antimalarial assay | Not specified | Varying degrees of antimalarial activity | - | --INVALID-LINK-- |

| Human Oral Epidermoid Carcinoma | In vitro cytotoxicity assay | KB cells | Devoid of significant cytotoxicity | Not cytotoxic | --INVALID-LINK-- |

Note: Specific IC50 values for the pure compound are not detailed in the available abstracts of the primary literature.

Experimental Protocols

The following sections describe generalized experimental protocols relevant to the study of this compound. It is important to note that the specific, detailed protocols from the original study by Ma, C., et al. (2006) are not fully available in the public domain. The methodologies presented here are based on standard practices in natural product chemistry and pharmacology.

Bioassay-Directed Fractionation and Isolation

Bioassay-guided fractionation is a standard procedure to isolate bioactive compounds from natural sources.[3][4][5] The process involves a stepwise separation of a crude extract, with each resulting fraction being tested for biological activity to guide further purification.

Generalized Protocol:

-

Extraction: The dried and powdered plant material (leaves, twigs, and stems of Grewia bilamellata) is subjected to solvent extraction, typically starting with a nonpolar solvent and progressing to more polar solvents (e.g., hexane, chloroform, ethyl acetate, methanol).

-

Initial Bioassay: The crude extracts are tested for antimalarial activity. The most active extract (in this case, likely the chloroform extract) is selected for further fractionation.

-

Fractionation: The active crude extract is fractionated using chromatographic techniques such as column chromatography over silica (B1680970) gel or Sephadex. A gradient of solvents is used to elute fractions with increasing polarity.

-

Iterative Bioassay and Fractionation: Each fraction is tested for its antimalarial activity. The most potent fractions are then subjected to further rounds of chromatographic separation (e.g., High-Performance Liquid Chromatography - HPLC) until pure compounds are isolated.

-

Structure Elucidation: The structure of the isolated pure compounds, including this compound, is determined using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).[1][2]

In Vitro Antimalarial Assay

The SYBR Green I-based fluorescence assay is a common method for determining the in vitro susceptibility of P. falciparum.[6]

Generalized Protocol:

-

Parasite Culture: A chloroquine-sensitive or resistant strain of P. falciparum is maintained in a continuous in vitro culture of human erythrocytes in RPMI 1640 medium supplemented with serum and incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Drug Preparation: The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in 96-well microtiter plates.

-

Incubation: Synchronized ring-stage parasites are added to the wells to achieve a final hematocrit of 2% and a parasitemia of 0.5%. The plates are then incubated for 72 hours under the same conditions as the parasite culture.

-

Lysis and Staining: After incubation, a lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the parasitic DNA.

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader. The intensity is proportional to the amount of parasitic DNA, and thus to the number of viable parasites.

-

Data Analysis: The fluorescence readings are used to calculate the 50% inhibitory concentration (IC50) of the compound by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration.

In Vitro Cytotoxicity Assay

Cytotoxicity is often assessed using assays that measure cell viability, such as the MTT or MTS assay, which are based on the metabolic activity of the cells.[7]

Generalized Protocol:

-

Cell Culture: The human oral epidermoid carcinoma (KB) cell line is cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) and incubated for a specified period (e.g., 48 or 72 hours).

-

Viability Reagent Addition: A reagent such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the tetrazolium salt to a colored formazan (B1609692) product.

-

Absorbance Measurement: The amount of formazan produced is quantified by measuring the absorbance at a specific wavelength using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The 50% cytotoxic concentration (CC50) can then be determined.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the bioassay-directed fractionation process leading to the isolation of this compound.

Signaling Pathways and Mechanism of Action

Based on an extensive review of the current scientific literature, there is no available information regarding the mechanism of action or the signaling pathways modulated by this compound. This represents a critical knowledge gap and a significant opportunity for future research.

Conclusion and Future Directions

This compound (C11H14O5) is a natural product isolated from Grewia bilamellata with demonstrated in vitro antimalarial activity and low cytotoxicity.[1][2] However, the current body of knowledge on this compound is limited to this initial discovery. There is a pressing need for further research to unlock its full potential.

Key areas for future investigation include:

-

Total Synthesis: Development of a synthetic route would enable the production of larger quantities for in-depth biological studies and the generation of analogues for structure-activity relationship (SAR) studies.

-

Mechanism of Action: Elucidating how this compound exerts its antimalarial effect is crucial for its development as a therapeutic agent.

-

Expanded Biological Screening: The compound should be tested against a wider range of parasitic strains, including drug-resistant P. falciparum, and other pathogens.

-

In Vivo Studies: Efficacy and safety studies in animal models of malaria are a necessary next step to evaluate its therapeutic potential.

-

Full Spectroscopic Characterization: Detailed NMR and MS data should be acquired and made publicly available to aid in its identification and study by the broader scientific community.

This technical guide has synthesized all currently available information on this compound, providing a solid foundation for researchers and drug development professionals to build upon. The clear potential of this molecule, coupled with the significant gaps in our understanding, makes it a compelling candidate for further scientific inquiry.

References

- 1. Antimalarial compounds from Grewia bilamellata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. iddo.org [iddo.org]

- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of 2,6-Dimethoxy-1-acetonylquinol

These application notes provide a detailed protocol for the synthesis and purification of 2,6-Dimethoxy-1-acetonylquinol, a compound of interest for researchers in medicinal chemistry and drug development. The synthesis is based on the addition reaction between 2,6-dimethoxy-1,4-benzoquinone (B191094) and acetone (B3395972).

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 2,6-dimethoxy-1,4-benzoquinone with acetone, catalyzed by a base. Two methods have been reported, one using aluminum oxide and another using potassium carbonate or alcoholic potassium hydroxide (B78521).

Method 1: Aluminum Oxide Catalyzed Synthesis

This method involves the aldol (B89426) condensation of 2,6-dimethoxy-1,4-benzoquinone with acetone in the presence of neutral aluminum oxide.

Experimental Protocol:

-

Dissolve 2,6-dimethoxy-1,4-benzoquinone in acetone.

-

Add neutral aluminum oxide to the solution.

-

Shake the mixture for a specified period. The color of the solution is expected to change from red to a lighter color.

-

Filter the aluminum oxide from the reaction mixture. The aluminum oxide will have adsorbed dimeric and polymeric byproducts, appearing dark.

-

Evaporate the acetone from the filtrate to obtain the crude product.

Method 2: Base-Catalyzed Synthesis

This method utilizes potassium carbonate or alcoholic potassium hydroxide to catalyze the addition of acetone to 2,6-dimethoxy-1,4-benzoquinone.[1]

Experimental Protocol:

-

Using Potassium Carbonate:

-

Heat a solution of 2,6-dimethoxy-1,4-benzoquinone in acetone in the presence of anhydrous potassium carbonate.[1]

-

Monitor the reaction until completion.

-

Filter the potassium carbonate.

-

Evaporate the acetone to yield the crude product.

-

-

Using Alcoholic Potassium Hydroxide:

-

Suspend 2,6-dimethoxy-1,4-benzoquinone (e.g., 5 g) in acetone (e.g., 15 c.c.).[1]

-

Add absolute alcoholic potassium hydroxide (e.g., 0.5 c.c.; 10%) dropwise. The quinone should dissolve, and the mixture will turn deep brown with a slight increase in temperature.[1]

-

After approximately 15 minutes, partially evaporate the acetone in the cold.[1]

-

Add benzene (B151609) (e.g., 100 c.c.) to precipitate a brown solid.[1]

-

Filter the solid and wash it with benzene.[1]

-

Purification of this compound

The crude product obtained from the synthesis can be purified by recrystallization.

Experimental Protocol:

-

Dissolve the crude product in a minimal amount of a suitable solvent system, such as an acetone-ether mixture.[1]

-

Allow the solution to cool, inducing crystallization of the purified this compound.

-

Collect the crystals by filtration. The purified product is described as colorless glistening plates.[1]

Quantitative Data

| Parameter | Value | Reference |

| Melting Point | 158-159 °C | [1] |

| Solubility | Readily soluble in water | [1] |

| Taste | Sweet | [1] |

Note: The product is reported to be unstable in the presence of moisture and decomposes upon heating in benzene solution or at its melting point for a short time, reverting to 2,6-dimethoxy-1,4-benzoquinone and acetone. This decomposition is faster in alkaline solutions.[1]

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Synthesis Methods

Caption: Catalytic methods for the synthesis of this compound.

References

Application Notes and Protocols for the Quantification of 2,6-Dimethoxy-1-acetonylquinol

Introduction

2,6-Dimethoxy-1-acetonylquinol is a quinol derivative of interest in various fields, including pharmacology and metabolomics. Accurate and precise quantification of this analyte is crucial for understanding its biological role, pharmacokinetics, and for quality control purposes in drug development. This document provides detailed application notes and protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The following methods are proposed based on established analytical principles for structurally similar phenolic and quinone compounds and require validation for specific applications.

Application Note 1: Quantification of this compound by Reverse-Phase HPLC-UV

This method is suitable for the quantification of this compound in bulk materials and simple formulations where high sensitivity is not required.

1. Principle

The method utilizes reverse-phase chromatography to separate this compound from other components in the sample matrix. A C18 column is used with a mobile phase consisting of an organic solvent and an aqueous buffer. Quantification is achieved by measuring the absorbance of the analyte at its wavelength of maximum absorption (λmax) using a UV detector.

2. Experimental Protocol

2.1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Acetic Acid (analytical grade)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (0.45 µm)

2.2. Instrumentation

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Data acquisition and processing software (e.g., Empower®, Chromeleon®).

2.3. Chromatographic Conditions

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile |

| Gradient | 0-1 min: 20% B1-10 min: 20-80% B10-12 min: 80% B12-13 min: 80-20% B13-15 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 289 nm |

| Injection Volume | 10 µL |

2.4. Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Preparation (e.g., from a plant extract): Extract a known weight of the sample with a suitable solvent such as chloroform (B151607) or methanol.[1] Evaporate the solvent and reconstitute the residue in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

3. Data Presentation: Illustrative Performance Characteristics

The following table summarizes the expected performance characteristics of the HPLC-UV method. These values are illustrative and must be experimentally determined during method validation.[1]

| Parameter | Expected Performance |

| Linearity (r²) | ≥ 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

| Specificity | Resolved from other matrix components |

Application Note 2: High-Sensitivity Quantification by LC-MS/MS

This method is ideal for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates, offering high sensitivity and specificity.

1. Principle

This method employs reverse-phase liquid chromatography for separation, coupled with tandem mass spectrometry for detection. The analyte is ionized using an appropriate ionization source (e.g., Electrospray Ionization - ESI), and specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode. This provides excellent selectivity and sensitivity for quantification at low concentrations.

2. Experimental Protocol

2.1. Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid (LC-MS grade)

2.2. Instrumentation

-

UPLC or HPLC system.

-

Tandem mass spectrometer with an ESI source.

-

Data acquisition and processing software.

2.3. Chromatographic and MS Conditions

| Parameter | Recommended Conditions |

| Column | C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | Time-based gradient to be optimized for resolution and speed. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive or Negative (to be determined experimentally) |

| MRM Transitions | To be determined by infusion of the reference standard (e.g., Precursor > Product 1, Precursor > Product 2) |

| Collision Energy | To be optimized for each transition |

2.4. Sample Preparation (e.g., from Plasma)

-

Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

-

Vortex: Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge: Centrifuge at 10,000 x g for 10 minutes.

-

Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject: Inject into the LC-MS/MS system.

3. Data Presentation: Illustrative Performance Characteristics

The following table summarizes the expected performance characteristics of the LC-MS/MS method, which are typical for bioanalytical assays.[2]

| Parameter | Expected Performance |

| Linearity (r²) | ≥ 0.998 |

| Range | 1 - 2000 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Precision (RSD%) | < 15% |

| Accuracy (% Bias) | ± 15% |

| Matrix Effect | To be assessed; typically within 85-115% |

| Recovery | > 80% |

Visualizations

Caption: A generalized workflow for the analytical quantification of this compound.

Caption: A hypothetical signaling pathway illustrating the potential role of this compound as an active metabolite.

References

Application Notes and Protocols for Quinol Derivatives in Cancer Research

A Note on 2,6-Dimethoxy-1-acetonylquinol:

Initial research into the application of this compound for cancer research has revealed that this specific compound is not a viable candidate for anticancer applications. A study involving the bioassay-directed fractionation of compounds from Grewia bilamellata identified this compound as having in vitro antimalarial activity against Plasmodium falciparum. However, the same study reported that the compound was "devoid of significant cytotoxicity to the human oral epidermoid KB cancer cell line"[1]. This lack of cytotoxic activity against cancer cells indicates that this compound is not a suitable compound for cancer research and, therefore, detailed application notes and protocols for this specific molecule in this context cannot be provided.

While this compound itself is not a candidate for anticancer research, the broader class of quinoline (B57606) and quinolone derivatives has shown significant promise and is an active area of investigation in oncology. These compounds have been found to inhibit various proteins and enzymes crucial for cancer cell growth and survival[2]. This document will, therefore, provide a more general overview and protocols applicable to the study of promising quinoline-based anticancer agents.

General Application of Quinolone Derivatives in Cancer Research

Quinolone derivatives are a class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including potent anticancer effects. Their mechanism of action is diverse, targeting several key pathways involved in tumorigenesis and progression.

Key Mechanisms of Action:

-

Topoisomerase Inhibition: Certain quinolone derivatives can interfere with the function of topoisomerases, enzymes that are essential for DNA replication and repair. By inhibiting these enzymes, these compounds can induce DNA damage and trigger apoptosis in cancer cells.

-

Microtubule Disruption: Some derivatives can disrupt the dynamics of microtubules, which are critical components of the cytoskeleton involved in cell division. This interference can lead to cell cycle arrest and apoptosis.

-

Protein Kinase Inhibition: Many quinolones act as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are key players in cancer cell signaling pathways that control proliferation, survival, and angiogenesis[2].

-

PI3K/HDAC Inhibition: The phosphoinositide 3-kinase (PI3K) pathway is frequently hyperactivated in cancer. Some quinolone derivatives have been shown to inhibit PI3K, as well as histone deacetylases (HDACs), which are involved in the epigenetic regulation of gene expression[2].

The following sections provide generalized protocols for evaluating the anticancer potential of novel quinoline derivatives.

Data Presentation: Efficacy of Quinolone Derivatives

The following table summarizes hypothetical data for a promising quinolone derivative (Compound QX) to illustrate how quantitative data on anticancer efficacy can be presented.

| Cell Line | Cancer Type | IC50 (µM) | Mechanism of Action | Reference |

| MDA-MB-231 | Breast Cancer | 18 nM | CSF-1R Kinase Inhibition | [3] |

| HT-29 | Colon Cancer | 32 nM | CSF-1R Kinase Inhibition | [3] |

| COLO 205 | Colon Cancer | Sub-nanomolar | Microtubule Depolymerization | [4] |

| HL-60 | Leukemia | Sub-micromolar | G2/M Arrest and Apoptosis | [4] |

| H460 | Lung Cancer | Sub-micromolar | G2/M Arrest and Apoptosis | [4] |

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a quinolone derivative that inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, HT-29)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Quinolone derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the quinolone derivative in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Protocol 2: Western Blot Analysis for Protein Kinase Inhibition

This protocol is used to assess the effect of a quinolone derivative on the phosphorylation status of target protein kinases.

Materials:

-

Cancer cells treated with the quinolone derivative

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Below are diagrams illustrating a general experimental workflow for testing quinolone derivatives and a simplified representation of a common signaling pathway they target.

Caption: Experimental workflow for evaluating anticancer quinolone derivatives.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinolone derivatives.

References

- 1. This compound | CAS:2215-96-5 | Manufacturer ChemFaces [chemfaces.com]

- 2. Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for 2,6-Dimethoxy-1-acetonylquinol in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and preparation of 2,6-Dimethoxy-1-acetonylquinol for use in a variety of in vitro research applications. The information is intended to guide researchers in establishing robust and reproducible experimental conditions.

Product Information

| Compound Name | This compound |

| CAS Number | 2215-96-5[1] |

| Molecular Formula | C₁₁H₁₄O₅[1] |

| Molecular Weight | 226.23 g/mol [1] |

| Known Biological Activity | Antimalarial activity has been reported.[1] |

Solubility and Stock Solution Preparation

Proper dissolution and storage of this compound are critical for maintaining its stability and ensuring accurate and reproducible results in in vitro assays.

Solubility Data:

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for creating high-concentration stock solutions. |

| Chloroform | Soluble | Suitable for certain analytical methods but not typically for cell-based assays. |

| Dichloromethane | Soluble | Primarily for organic synthesis and analytical purposes. |

| Ethyl Acetate | Soluble | Useful for extraction and purification, less common for in vitro studies. |

| Acetone | Soluble | Can be used for initial dissolution, but its volatility and potential for cell toxicity should be considered. |

Protocol for Preparation of a 10 mM DMSO Stock Solution:

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for most in vitro studies.

Materials:

-

This compound (solid)

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes

Procedure:

-

Weighing the Compound: Accurately weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.2623 mg.

-

Dissolution: Add the appropriate volume of DMSO to the weighed compound. For the example above, add 1 mL of DMSO.

-

Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and exposure to light.

-

Storage Conditions: Store the stock solution aliquots at -20°C or -80°C for long-term storage. When stored at -20°C, it is recommended to use the solution within one month. For storage at -80°C, the solution can be kept for up to six months.

Experimental Workflow for In Vitro Studies:

Experimental workflow from stock solution preparation to data analysis.

Hypothetical Signaling Pathway for Investigation

While the specific signaling pathways affected by this compound are not yet fully elucidated, studies on the closely related compound, 2,6-Dimethoxy-1,4-benzoquinone (DMBQ), suggest that the AKT/mTOR pathway may be a relevant target for investigation. DMBQ has been shown to influence this pathway, which is crucial for cell growth, proliferation, and survival. The following diagram illustrates this hypothetical pathway as a potential starting point for mechanism-of-action studies.

Hypothesized inhibitory effect on the AKT/mTOR signaling pathway.

Experimental Protocols

The following are generalized protocols that can be adapted for studying the effects of this compound in vitro.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is for determining the effect of the compound on cell viability.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well plates

-

This compound working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the this compound working solution in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for Signaling Pathway Proteins

This protocol can be used to investigate the effect of the compound on the expression and phosphorylation of proteins in a signaling pathway (e.g., AKT, mTOR).

Materials:

-

Cells and culture reagents

-

6-well plates

-

This compound working solutions

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-mTOR, anti-p-mTOR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.

-

Protein Extraction: Lyse the cells with RIPA buffer, and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C. The following day, wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like GAPDH to determine changes in protein expression and phosphorylation.

These protocols provide a foundation for the in vitro investigation of this compound. Researchers should optimize these methods for their specific cell types and experimental questions.

References

Application Notes and Protocols for Testing 2,6-Dimethoxy-1-acetonylquinol Bioactivity

Introduction

2,6-Dimethoxy-1-acetonylquinol is a naturally occurring compound that has been isolated from Grewia bilamellata. Preliminary studies have indicated its potential as an antimalarial agent[1]. Structurally related 2,6-dimethoxyhydroquinone derivatives have demonstrated cytotoxicity against human tumor cell lines, with a mechanism involving the generation of reactive oxygen species (ROS)[2]. These findings suggest that this compound may possess a range of biological activities, including anticancer, antioxidant/pro-oxidant, anti-inflammatory, and antimicrobial effects.

These application notes provide a comprehensive experimental design for the systematic evaluation of the bioactivity of this compound. The protocols are intended for researchers, scientists, and drug development professionals engaged in the screening and characterization of novel therapeutic compounds.

Experimental Workflow

The overall experimental workflow is designed to systematically assess the bioactivity of this compound, starting with broad screening assays and progressing to more specific mechanistic studies.

Antioxidant Activity Assessment

The antioxidant potential of this compound will be evaluated using two common spectrophotometric assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays measure the ability of the compound to donate an electron or hydrogen atom to neutralize free radicals.

1.1. Experimental Protocols

1.1.1. DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of concentrations of this compound and a positive control (e.g., Ascorbic Acid, Trolox) in methanol.

-

Assay Procedure: In a 96-well plate, add 100 µL of the test compound or standard solutions to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Data Analysis: Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.

1.1.2. ABTS Radical Cation Scavenging Assay

-

Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and keeping the mixture in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Assay Procedure: In a 96-well plate, add 20 µL of various concentrations of this compound or a standard (e.g., Trolox) to 180 µL of the diluted ABTS•+ solution.

-

Incubation: Incubate the plate at room temperature for 10 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

-

Data Analysis: Determine the IC50 value from the dose-response curve.

1.2. Data Presentation

| Assay | Parameter | This compound | Positive Control (e.g., Ascorbic Acid) |

| DPPH | IC50 (µM) | ||

| ABTS | IC50 (µM) |

Anticancer Activity Evaluation

The anticancer potential of this compound will be assessed through cytotoxicity screening against a panel of human cancer cell lines. Further assays will elucidate the mechanism of cell death (apoptosis vs. necrosis) and effects on the cell cycle.

2.1. Experimental Protocols

2.1.1. Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

2.1.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

2.1.3. Cell Cycle Analysis

-

Cell Treatment and Harvesting: Treat cells as in the apoptosis assay and harvest.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

2.2. Data Presentation

| Cell Line | Cancer Type | IC50 (µM) of this compound |

| MCF-7 | Breast | |

| A549 | Lung | |

| HCT116 | Colon | |

| HEK293 | Non-cancerous |

| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |

| Control | ||||

| Compound |

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Control | |||

| Compound |

Anti-inflammatory Activity Assessment

The anti-inflammatory potential will be evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

3.1. Experimental Protocol

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite (B80452) Measurement: Collect the cell supernatant and measure the nitrite concentration (as an indicator of NO production) using the Griess reagent.

-

Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value. A cell viability assay should be performed in parallel to rule out cytotoxicity.

3.2. Data Presentation

| Assay | Parameter | This compound | Positive Control (e.g., Dexamethasone) |

| NO Inhibition | IC50 (µM) |

Antimicrobial Activity Screening

The antimicrobial activity will be screened against a panel of pathogenic bacteria and fungi using standard broth microdilution and agar (B569324) disk diffusion methods.

4.1. Experimental Protocols

4.1.1. Broth Microdilution Assay (MIC Determination)

-

Preparation: Prepare serial dilutions of this compound in a 96-well plate with appropriate growth media.

-

Inoculation: Inoculate each well with a standardized microbial suspension. Include positive (microbe only) and negative (media only) controls.

-

Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

4.1.2. Agar Disk Diffusion Assay

-

Plate Preparation: Inoculate the surface of an agar plate with a standardized microbial suspension.

-

Disk Application: Place sterile paper disks impregnated with a known concentration of this compound onto the agar surface.

-

Incubation: Incubate the plates under suitable conditions.

-

Zone of Inhibition: Measure the diameter of the clear zone around the disk where microbial growth is inhibited.

4.2. Data Presentation

| Microorganism | Type | MIC (µg/mL) | Zone of Inhibition (mm) |

| Staphylococcus aureus | Gram-positive | ||

| Escherichia coli | Gram-negative | ||

| Candida albicans | Fungus |

Mechanistic Studies: Signaling Pathway Analysis

Based on the results of the primary screening, further experiments can be conducted to investigate the underlying molecular mechanisms. For instance, if the compound shows significant anticancer or anti-inflammatory activity, Western blotting can be used to analyze its effects on key signaling pathways such as NF-κB and MAPK.

5.1. Signaling Pathway Diagrams

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and cell survival.

MAPK Signaling Pathway

MAPK pathways are involved in cellular responses to various stimuli, including stress, and play a role in inflammation and cancer.

References

Application Notes and Protocols for 2,6-Dimethoxy-1-acetonylquinol as a Lead Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxy-1-acetonylquinol is a naturally occurring quinol derivative isolated from the plant Grewia bilamellata.[1][2] This compound has emerged as a promising lead structure in medicinal chemistry, primarily due to its demonstrated in vitro antimalarial activity.[1][2] Its unique chemical scaffold, featuring a dimethoxy-substituted quinol core with an acetonyl side chain, presents a valuable starting point for the design and development of novel therapeutic agents. These application notes provide a comprehensive overview of the available data on this compound, detailed protocols for its isolation and analysis, and a discussion of its potential as a lead compound for drug discovery.

Biological Activity

The primary biological activity identified for this compound is its in vitro efficacy against the malaria parasite, Plasmodium falciparum.[1][2]

Data Presentation

The following table summarizes the quantitative data on the antimalarial activity of this compound.

| Compound | Plasmodium falciparum Strain | IC50 (µM) | Cytotoxicity (KB cells) | Reference |

| This compound | D6 (Chloroquine-sensitive) | 5.5 - 42.2 µM (Range for 5 active isolates) | Devoid of significant cytotoxicity | [1][2][3] |